molecular formula C9H15Br2Cl2N3 B13470891 N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride

Cat. No.: B13470891
M. Wt: 395.95 g/mol
InChI Key: DAYGJPHYJYQECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C9H15Br2Cl2N3 and a molecular weight of 395.9495 . This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 5 and 6, and a butane-1,4-diamine chain attached to the nitrogen atom at position 2 of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the butane-1,4-diamine chain. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of a pyridine derivative without halogen substituents.

    Oxidation Reactions: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) as bases.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce dehalogenated pyridine compounds.

Scientific Research Applications

N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent or as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and amine groups can form specific interactions with these targets, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(5,6-dibromopyridin-2-yl)butane-1,4-diamine dihydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine substituents and the butane-1,4-diamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H15Br2Cl2N3

Molecular Weight

395.95 g/mol

IUPAC Name

N'-(5,6-dibromopyridin-2-yl)butane-1,4-diamine;dihydrochloride

InChI

InChI=1S/C9H13Br2N3.2ClH/c10-7-3-4-8(14-9(7)11)13-6-2-1-5-12;;/h3-4H,1-2,5-6,12H2,(H,13,14);2*1H

InChI Key

DAYGJPHYJYQECV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)Br)NCCCCN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.